Dibromomaleimide-C5-carboxylic acid, commonly referred to as dibromomaleimide-C5-COOH, is a chemical compound that features a dibromomaleimide structure with a carboxylic acid functional group. This compound is notable for its reactivity and versatility in chemical synthesis, particularly in bioconjugation applications. Dibromomaleimide derivatives have gained attention due to their ability to form stable thioether bonds with thiols, making them valuable in the development of drug delivery systems and other biomedical applications.
Dibromomaleimide-C5-COOH can be synthesized from dibromomaleic anhydride through various chemical reactions. The compound is often explored in the context of polymer chemistry and bioconjugation strategies, where it serves as a reactive linker or functional group for attaching biomolecules.
Dibromomaleimide-C5-COOH is classified as an organic compound within the category of maleimides. Maleimides are known for their electrophilic properties, particularly their ability to react with nucleophiles such as thiols, amines, and aminooxy groups.
The synthesis of dibromomaleimide-C5-COOH typically involves the reaction of dibromomaleic anhydride with appropriate nucleophiles under controlled conditions. For example, one method involves refluxing dibromomaleic anhydride with propargylamine in glacial acetic acid, which yields a dibromomaleimide-alkyne derivative that can subsequently be modified to introduce the carboxylic acid group .
The synthesis process may include several key steps:
Dibromomaleimide-C5-COOH features a maleimide backbone with two bromine atoms attached to the double bond and a carboxylic acid group on the side chain. The general structure can be represented as follows:
The molecular weight of dibromomaleimide-C5-COOH is approximately 279.85 g/mol. The compound's structure is characterized by its planar configuration due to the conjugated double bonds present in the maleimide moiety.
Dibromomaleimide-C5-COOH participates in several important chemical reactions:
The reactivity of dibromomaleimide-C5-COOH stems from its electrophilic nature, allowing it to engage in nucleophilic attacks from thiols or amines. This property is exploited in various bioconjugation applications, including drug delivery systems.
The mechanism of action for dibromomaleimide-C5-COOH primarily involves its ability to form covalent bonds with thiol-containing compounds. Upon exposure to thiols, the bromine atoms are displaced, leading to the formation of stable thioether linkages:
This reaction allows for site-specific modification of proteins and other biomolecules, enhancing their functionality and stability.
Studies have shown that these thioether linkages can be cleaved under reducing conditions found within cellular environments (e.g., presence of glutathione), enabling controlled release mechanisms for therapeutic agents .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are often employed to characterize this compound and confirm its structure.
Dibromomaleimide-C5-COOH has several scientific uses:
Dibromomaleimide-C5-COOH (DBM-C5-COOH) exemplifies precision molecular engineering designed to overcome fundamental limitations in bioconjugation chemistry. Its core innovation lies in the dibromomaleimide (DBM) group, which enables disulfide rebridging – a site-specific conjugation mechanism targeting reduced interchain disulfide bonds in antibodies. This platform generates homogeneous dithiomaleamic acid conjugates that exhibit exceptional serum stability by resisting retro-Michael reactions, a critical drawback of conventional maleimide chemistry [5] [7]. The C5 spacer (pentanoic acid chain) strategically positions the terminal carboxylic acid for subsequent activation while maintaining optimal distance between the antibody and payload to minimize steric interference with antigen binding [2] [4]. This engineering balances conjugation specificity with preserved bioactivity, making it indispensable for constructing stable antibody-drug conjugates (ADCs) and immunoconjugates for molecular imaging [1] [7].
Table 1: Bioconjugation Performance of Dibromomaleimide-C5-COOH
Property | Performance Metric | Significance |
---|---|---|
Conjugation Specificity | >95% disulfide rebridging efficiency | Ensures homogeneous ADC populations with defined drug-to-antibody ratios (DAR) |
Hydrolysis Rate (to DTMA) | <1 hour under mild basic conditions (pH 8.5) | Rapid "locking" prevents maleimide regeneration and off-target thiol reactions |
Serum Stability (DTMA) | >95% conjugate integrity after 7 days at 37°C | Critical for extended plasma half-life and reduced off-target payload release |
Functional Group Tolerance | Compatible with amines, thiols, alcohols | Enables diverse payload attachments (drugs, radionuclides, fluorophores) |
The pentanoic acid linker (C5) in DBM-C5-COOH represents a critical optimization for balancing molecular flexibility, hydrophilicity, and functional accessibility. Computational analyses reveal that shorter linkers (C2-C3) induce excessive steric crowding, hindering efficient dibromomaleimide engagement with both sulfur atoms of reduced antibody disulfides. This results in lower conjugation yields (~60-70% for C2) and increased hydrolysis times [6] [7]. Conversely, longer alkyl chains (C6-C8) enhance hydrophobicity, increasing risks of aggregation and non-specific binding to plasma proteins. The C5 spacer achieves an optimal hydrophilic-lipophilic balance (LogP ~1.9) [2], facilitating:
Aryl linkers, while offering rigidity, significantly reduce aqueous solubility and introduce π-stacking interactions that complicate bioconjugate purification. Empirical data confirms DBM-C5-COOH achieves near-quantitative conjugation yields (>95%) under optimized conditions, outperforming both shorter (C2: ~65%) and longer (C6: ~85%) homologs [6].
Table 2: Impact of Linker Length on Dibromomaleimide Conjugates
Linker Type | Example Structure | Conjugation Efficiency | Hydrolysis Half-life | Solubility (mg/mL in PBS) | Primary Limitation |
---|---|---|---|---|---|
C2 (Short) | DBM-C2-COOH | ~65% | 4 hours | >100 | Steric hindrance, slow hydrolysis |
C5 (Optimal) | DBM-C5-COOH | >95% | 30 minutes | >100 | Balanced properties |
C6 (Long) | DBM-C6-COOH | ~85% | 45 minutes | ~75 | Increased hydrophobicity/aggregation |
Aryl (Rigid) | DBM-Ph-COOH | ~55% | >12 hours | <20 | Poor solubility, purification issues |
The terminal carboxylic acid group in DBM-C5-COOH (C₁₀H₁₁Br₂NO₄) serves as the primary handle for covalent payload attachment via amide or ester bond formation. This group enables:
Crucially, the carboxylic acid group remains inert during the disulfide rebridging reaction at pH 6.5-7.5. This allows sequential conjugation strategies: initial site-specific antibody linkage via dibromomaleimide chemistry, followed by payload attachment via carboxylate activation. This orthogonality prevents cross-reactivity and simplifies the synthesis of complex multifunctional conjugates [5] [7].
The synthesis of functionalized DBM derivatives relies critically on efficient amide bond formation while preserving the acid- and heat-sensitive dibromomaleimide group. EEDQ-mediated coupling has emerged as the method of choice for conjugating DBM-acid precursors (e.g., 3,4-dibromomaleimide-N-hexanoic acid) to amine-functionalized payloads or chelators:
Table 3: EEDQ-Mediated Synthesis of Key DBM-C5-COOH Conjugates
Target Conjugate | DBM-Acid Precursor | Amine Component | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |
---|---|---|---|---|---|---|---|
Sar-DBM-C5 | DBM-C5-COOH (2) | [Mg((NH₂)₂sar)]²⁺ (1) | CH₃CN | 25 | 3 | 8 | RP-HPLC (C18), TFA/ACN |
DFO-DBM | Dibromomaleimide-N-glycine (5) | Desferrioxamine B (4) | DMSO | 25 | 2 | 22 | RP-HPLC (C8), NH₄OAc/MeOH |
MMAF-DBM-C5 | DBM-C5-COOH | MMAF (amine salt) | DMF | 0→4 | 1.5 | 65* | Precipitation (ether) |
Typical yield after activation with NHS/TEA instead of EEDQ (Step 1: DBM-C5-NHS formation; Step 2: MMAF coupling) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7